3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom at the 3-position and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine followed by oxidation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 3-position.
For the oxidation step, various oxidizing agents can be employed, including hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction conditions typically involve stirring the brominated intermediate with the oxidizing agent at a controlled temperature to achieve the desired 1-oxide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other functional groups.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or organometallic reagents can be employed under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets. The bromine atom and oxide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the bromine and oxide groups, making it less reactive in certain chemical reactions.
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the oxide group, which can influence its chemical behavior and applications.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to the presence of both the bromine atom and the oxide group. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the compound’s structural features make it a valuable scaffold for designing new molecules with specific biological activities.
Properties
IUPAC Name |
3-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-8(6)10(11)5-7/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKAUGQPDSZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=CC(=C2)Br)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467724 | |
Record name | 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158331-19-2 | |
Record name | 3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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